molecular formula C19H18F2N4OS B2829535 4-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(4-fluorophenyl)methyl]piperazine-1-carboxamide CAS No. 1203265-25-1

4-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(4-fluorophenyl)methyl]piperazine-1-carboxamide

Cat. No.: B2829535
CAS No.: 1203265-25-1
M. Wt: 388.44
InChI Key: DDYWMLWDOHOVMW-UHFFFAOYSA-N
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Description

4-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(4-fluorophenyl)methyl]piperazine-1-carboxamide is a complex organic compound that belongs to the class of benzo[d]thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(4-fluorophenyl)methyl]piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core The fluorination of benzo[d]thiazole can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) under mild conditions

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.

Chemical Reactions Analysis

Types of Reactions

4-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(4-fluorophenyl)methyl]piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzo[d]thiazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of benzo[d]thiazole derivatives with reduced functional groups.

Scientific Research Applications

4-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(4-fluorophenyl)methyl]piperazine-1-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including infectious diseases and cancer.

    Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(4-fluorophenyl)methyl]piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease progression, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-fluorobenzo[d]thiazol-2-yl)hydrazine
  • 4-(6-fluorobenzo[d]thiazol-2-yl)benzenamine
  • (4-fluorobenzo[d]thiazol-2-yl)methanol

Uniqueness

4-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(4-fluorophenyl)methyl]piperazine-1-carboxamide is unique due to the presence of both fluorine atoms and the piperazine ring, which confer distinct chemical properties and potential biological activities. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and specificity in its interactions with molecular targets.

Properties

IUPAC Name

4-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(4-fluorophenyl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N4OS/c20-14-3-1-13(2-4-14)12-22-18(26)24-7-9-25(10-8-24)19-23-16-6-5-15(21)11-17(16)27-19/h1-6,11H,7-10,12H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDYWMLWDOHOVMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)F)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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